3-(4-Bromo-3-(trifluoromethyl)phenyl)propanoic acid
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Overview
Description
3-[4-Bromo-3-(trifluoromethyl)phenyl]propanoic acid is an organic compound characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-bromo-3-(trifluoromethyl)phenyl]propanoic acid typically involves the bromination and trifluoromethylation of a suitable phenylpropanoic acid precursor. One common method includes the use of bromine and trifluoromethylating agents under controlled conditions to achieve the desired substitution on the phenyl ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and trifluoromethylation processes, utilizing advanced techniques such as continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-[4-Bromo-3-(trifluoromethyl)phenyl]propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine and trifluoromethyl groups.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted phenylpropanoic acids.
Oxidation Products: Brominated and trifluoromethylated benzoic acids.
Reduction Products: Reduced derivatives of the original compound.
Scientific Research Applications
3-[4-Bromo-3-(trifluoromethyl)phenyl]propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents with enhanced efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 3-[4-bromo-3-(trifluoromethyl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
- 4-Bromo-3-(trifluoromethyl)benzoic acid
- 3-Bromo-4-(trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)phenylboronic acid
Comparison: 3-[4-Bromo-3-(trifluoromethyl)phenyl]propanoic acid is unique due to the presence of both bromine and trifluoromethyl groups on the phenyl ring, which imparts distinct chemical properties compared to its analogs. These properties include enhanced reactivity and stability, making it a valuable compound in various applications .
Properties
Molecular Formula |
C10H8BrF3O2 |
---|---|
Molecular Weight |
297.07 g/mol |
IUPAC Name |
3-[4-bromo-3-(trifluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C10H8BrF3O2/c11-8-3-1-6(2-4-9(15)16)5-7(8)10(12,13)14/h1,3,5H,2,4H2,(H,15,16) |
InChI Key |
DREAAIWPFGTBSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)O)C(F)(F)F)Br |
Origin of Product |
United States |
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